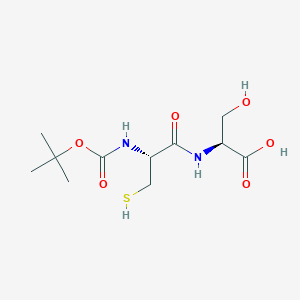

Boc-Cys-Ser-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H20N2O6S |

|---|---|

Molecular Weight |

308.35 g/mol |

IUPAC Name |

(2S)-3-hydroxy-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C11H20N2O6S/c1-11(2,3)19-10(18)13-7(5-20)8(15)12-6(4-14)9(16)17/h6-7,14,20H,4-5H2,1-3H3,(H,12,15)(H,13,18)(H,16,17)/t6-,7-/m0/s1 |

InChI Key |

UXKVOBDIZIBAKJ-BQBZGAKWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-Cys-Ser-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-L-cysteinyl-L-serine (Boc-Cys-Ser-OH). This dipeptide is a valuable building block in solid-phase peptide synthesis (SPPS) and other applications in medicinal chemistry and drug development. A thorough understanding of its chemical characteristics is essential for its effective utilization in research and development.

Chemical Structure and Properties

This compound is a dipeptide composed of L-cysteine and L-serine. The N-terminus of the cysteine residue is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for preventing unwanted side reactions at the amino group during peptide synthesis.

General Properties:

The properties of this compound can be inferred from the properties of its constituent protected amino acids, Boc-Cys-OH and Boc-Ser-OH.

| Property | Boc-Cys-OH | Boc-Ser-OH | This compound (Predicted) |

| Molecular Formula | C8H15NO4S | C8H15NO5 | C11H20N2O6S |

| Molecular Weight | 221.27 g/mol | 205.21 g/mol | 308.35 g/mol |

| Appearance | White to off-white crystalline powder[1] | White solid[2] | Expected to be a white to off-white solid |

| Melting Point | 76-79 °C | 91 °C (decomposes)[3] | Expected to have a distinct melting point, likely with decomposition |

| Solubility | Soluble in DMF, DCM, and methanol; sparingly soluble in water[1] | Soluble in organic solvents like DMF | Expected to be soluble in common organic solvents used in peptide synthesis (e.g., DMF, DCM) and have limited solubility in water. |

| Storage | Store in a cool, dry, well-ventilated place, protected from light and moisture[1] | 2-8°C[3] | Recommended storage at 2-8°C in a dry, dark environment to prevent degradation. |

Structural Features:

-

Boc Protecting Group: The tert-butoxycarbonyl group is an acid-labile protecting group.[4] It is stable under the basic conditions used for Fmoc group removal but can be cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA).[4]

-

Cysteine Residue: The thiol (-SH) group of the cysteine side chain is a key functional group. It is susceptible to oxidation, which can lead to the formation of disulfide bonds.[5] In many synthetic strategies, the thiol group is also protected (e.g., with a trityl (Trt) or acetamidomethyl (Acm) group) to prevent unwanted side reactions.[5][6] This guide assumes the thiol group is unprotected unless otherwise specified.

-

Serine Residue: The hydroxyl (-OH) group of the serine side chain can also be a site for modification. While generally less reactive than the cysteine thiol, it can be protected (e.g., as a benzyl ether) in certain synthetic schemes to avoid side reactions.[7]

-

Peptide Bond: The amide bond linking the cysteine and serine residues is stable under most conditions used in peptide synthesis but can be cleaved by strong acids or enzymatic hydrolysis.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of this compound are crucial for its successful application.

2.1. Synthesis of this compound (Peptide Coupling)

This protocol describes a general method for coupling Boc-Cys-OH to Ser-OH. Note that the serine residue would typically be protected at its C-terminus (e.g., as a methyl or benzyl ester) and attached to a solid support for SPPS.

Materials:

-

Boc-Cys-OH

-

H-Ser-O-Resin (e.g., Serine loaded on Wang resin)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or NMM)

-

Solvent (e.g., DMF or NMP)

-

Nitrogen atmosphere

Procedure:

-

Swell the H-Ser-O-Resin in the reaction solvent for 30-60 minutes.

-

In a separate vessel, dissolve Boc-Cys-OH (1.5-3 equivalents relative to the resin substitution) in the reaction solvent.

-

Add the coupling reagent (1.5-3 equivalents) and the base (2-4 equivalents) to the Boc-Cys-OH solution.

-

Allow the activation to proceed for 5-10 minutes.

-

Add the activated Boc-Cys-OH solution to the swollen resin.

-

Agitate the reaction mixture under a nitrogen atmosphere for 1-4 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DCM and methanol, and then dry under vacuum.

2.2. Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to expose the free N-terminal amine for further peptide chain elongation.

Materials:

-

This compound-Resin

-

Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Scavengers (optional, e.g., triisopropylsilane (TIS) to prevent side reactions with the cysteine thiol)

-

DCM for washing

-

Base for neutralization (e.g., 10% DIPEA in DMF)

Procedure:

-

Treat the this compound-Resin with the TFA/DCM deprotection solution.

-

Agitate the mixture for 1-2 minutes.

-

Drain the deprotection solution.

-

Repeat the treatment with the deprotection solution for 20-30 minutes.

-

Wash the resin thoroughly with DCM.

-

Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIPEA in DMF.

-

Wash the resin again with DMF and DCM to prepare for the next coupling step.

Reactivity and Stability

-

Acid Lability of the Boc Group: The Boc group is readily cleaved by acids like TFA.[4] The rate of cleavage depends on the acid concentration and temperature.

-

Thiol Reactivity: The free thiol group of the cysteine residue is nucleophilic and can undergo various reactions, including alkylation, arylation, and oxidation to form disulfides.[5] Care must be taken to avoid unwanted oxidation during synthesis and handling, often by working under an inert atmosphere or using reducing agents in purification buffers.

-

Hydroxyl Reactivity: The hydroxyl group of serine is less reactive but can undergo esterification or etherification under specific conditions. In most standard peptide synthesis protocols, its reactivity is not a major concern unless specific side-chain modifications are intended.

-

Stability: this compound is generally stable under neutral and basic conditions. However, prolonged exposure to strong acids will lead to the removal of the Boc group. The dipeptide should be stored at low temperatures and protected from moisture and air to prevent degradation, particularly oxidation of the cysteine thiol.

Spectroscopic Data

-

NMR Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the Boc group (a singlet around 1.4 ppm), the alpha-protons of cysteine and serine, the beta-protons of both residues (with the cysteine beta-protons adjacent to the thiol and the serine beta-protons adjacent to the hydroxyl), and the amide proton.

-

¹³C NMR: Signals corresponding to the carbonyl carbons of the Boc group, the peptide bond, and the C-terminal carboxylic acid, as well as the alpha and beta carbons of both amino acid residues, would be expected.

-

-

FTIR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carbamate (Boc group), the amide I and amide II bands of the peptide bond, and the O-H stretch of the carboxylic acid and serine side chain would be present.

Logical Workflow and Diagrams

The following diagrams illustrate the key processes involving this compound in peptide synthesis.

Caption: Workflow for the synthesis of this compound on a solid support.

Caption: Workflow for the Boc-deprotection of the dipeptide on a solid support.

Conclusion

This compound is a fundamental dipeptide building block with well-defined chemical properties that are primarily dictated by its constituent amino acids and the N-terminal Boc protecting group. A comprehensive understanding of its synthesis, reactivity, and handling is paramount for its successful application in the development of complex peptides for research and therapeutic purposes. The provided protocols and workflows serve as a foundational guide for researchers in the field.

References

The Cys-Ser Dipeptide: A Technical Examination of Structure, Function, and Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Cys-Ser, formed by the covalent linkage of cysteine and serine residues, represents a fundamental structural unit in proteomics. While often considered a simple pairing of two polar amino acids, the unique juxtaposition of the thiol group of cysteine and the hydroxyl group of serine gives rise to a rich chemical environment with significant implications for protein structure, catalysis, and post-translational modifications. This technical guide provides a comprehensive overview of the core structural and functional aspects of the Cys-Ser dipeptide sequence, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated molecular pathways. Although the Cys-Ser motif is less frequently implicated as a primary catalytic dyad compared to Cys-His or Ser-His-Asp triads, its role in protein stability, redox sensing, and as a target for post-translational modifications is of considerable interest in biochemistry and drug development.

Structural and Physicochemical Properties

The Cys-Ser dipeptide is a molecule with the chemical formula C6H12N2O4S and a molecular weight of approximately 208.24 g/mol .[1] The structure is characterized by a peptide bond linking the carboxyl group of cysteine to the amino group of serine. The key functional groups are the thiol (-SH) of the cysteine side chain and the primary alcohol (-OH) of the serine side chain.

Molecular Geometry

Detailed high-resolution structural data specifically for the isolated Cys-Ser dipeptide is limited in the public domain. However, bond lengths and angles can be inferred from the known geometries of its constituent amino acids and general peptide structures.

| Parameter | Typical Value (Å or °) | Notes |

| Peptide Bond (C-N) | ~1.33 Å | Exhibits partial double bond character, leading to planarity. |

| Cα-C Bond | ~1.52 Å | |

| N-Cα Bond | ~1.46 Å | |

| Cys Cα-Cβ Bond | ~1.53 Å | |

| Cys Cβ-Sγ Bond | ~1.82 Å | |

| Ser Cα-Cβ Bond | ~1.53 Å | |

| Ser Cβ-Oγ Bond | ~1.43 Å | |

| Φ (Phi) Angle (C'-N-Cα-C') | Variable | Describes the rotation around the N-Cα bond. |

| Ψ (Psi) Angle (N-Cα-C'-N) | Variable | Describes the rotation around the Cα-C' bond. |

| χ1 (Chi1) Angle (Cys) | Variable | Describes the rotation around the Cα-Cβ bond of Cysteine. |

| χ1 (Chi1) Angle (Ser) | Variable | Describes the rotation around the Cα-Cβ bond of Serine. |

Note: These are generalized values and can vary depending on the local chemical environment and conformation.

Physicochemical Data

The following table summarizes key computed physicochemical properties of the Cys-Ser dipeptide.

| Property | Value | Source |

| Molecular Formula | C6H12N2O4S | PubChem[1] |

| Molecular Weight | 208.24 g/mol | PubChem[1] |

| XLogP3 | -4.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Polar Surface Area | 112.65 Ų | PubChem |

Functional Roles of the Cys-Ser Motif

While a dedicated catalytic role for a Cys-Ser dyad is not as extensively documented as other catalytic pairs, the presence of this sequence can significantly influence protein function through several mechanisms.

Contribution to Protein Structure and Stability

The polar nature of both cysteine and serine side chains allows them to participate in hydrogen bonding networks, contributing to the stability of secondary and tertiary protein structures. The thiol group of cysteine can also form disulfide bonds with other cysteine residues, a critical factor in the folding and stability of many extracellular and secreted proteins. The substitution of cysteine with the structurally similar serine is a common technique in protein engineering to probe the role of disulfide bonds or metal coordination. Such Cys-to-Ser mutations can affect the oligomerization state and stability of proteins, highlighting the importance of the thiol group in mediating protein-protein interactions.

Role in Enzyme Active Sites

In some enzymes, cysteine and serine residues are found in close proximity within the active site. While not forming a classical catalytic dyad in the same vein as Cys-His, their combined presence can contribute to the catalytic mechanism. For instance, one residue may act as a nucleophile while the other helps to position the substrate or a catalytic water molecule.

Cysteine and serine proteases represent two major families of proteolytic enzymes that utilize a nucleophilic cysteine or serine residue in their active site, respectively. The catalytic mechanism of both often involves a catalytic triad, typically Cys-His-Asn for cysteine proteases and Ser-His-Asp for serine proteases. The fundamental difference lies in the nucleophile; the thiol group of cysteine is a more potent nucleophile than the hydroxyl group of serine under physiological conditions.

Post-Translational Modifications (PTMs)

Both cysteine and serine are frequent targets of a wide array of post-translational modifications. The presence of a Cys-Ser motif can create a microenvironment that influences the susceptibility of either residue to modification, potentially leading to complex regulatory crosstalk.

Common PTMs on Cysteine and Serine:

| Modification | Target Residue(s) | Functional Consequence |

| Phosphorylation | Serine (primarily), Cysteine | Regulation of enzyme activity, protein-protein interactions, signaling cascades. |

| Glycosylation (O-linked) | Serine | Protein folding, stability, localization, and recognition. |

| S-nitrosylation | Cysteine | Redox signaling, regulation of protein function. |

| S-glutathionylation | Cysteine | Protection from irreversible oxidation, redox signaling. |

| Disulfide bond formation | Cysteine | Protein folding and stability. |

| Palmitoylation | Cysteine | Membrane anchoring, protein trafficking. |

The interplay between phosphorylation on the serine and redox modifications on the adjacent cysteine could serve as a sophisticated molecular switch, integrating different signaling pathways.

Experimental Protocols

Solid-Phase Synthesis of Cys-Ser Dipeptide

This protocol outlines a general procedure for the manual solid-phase synthesis of the Cys-Ser dipeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Ser(tBu)-Wang resin

-

Fmoc-Cys(Trt)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H₂O

-

Washing solvents: DCM (Dichloromethane), Methanol

-

Ether (cold)

Procedure:

-

Resin Swelling: Swell Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Coupling of Fmoc-Cys(Trt)-OH:

-

Dissolve Fmoc-Cys(Trt)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the coupling solution to the deprotected resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Drain and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification by Reversed-Phase HPLC

Instrumentation:

-

Reversed-phase C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV Detector (214 nm and 280 nm)

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-50% over 30 minutes).

-

Monitor the elution profile at 214 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the collected fractions by mass spectrometry to confirm the identity of the dipeptide.

-

Lyophilize the pure fractions to obtain the final product.

Characterization by Mass Spectrometry

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

Expected Results:

-

[M+H]⁺: The protonated molecular ion of the Cys-Ser dipeptide should be observed at an m/z corresponding to its molecular weight plus the mass of a proton (approximately 209.06 g/mol ).

-

Tandem MS (MS/MS): Fragmentation of the parent ion will yield characteristic b- and y-ions, confirming the amino acid sequence. For Cys-Ser, the major fragments would be the y1-ion (Ser) and the b1-ion (Cys).

Cys-Ser in Drug Development and Research

The Cys-Ser dipeptide and peptides containing this motif are relevant in drug development for several reasons:

-

Peptidomimetics: The Cys-Ser sequence can be incorporated into peptidomimetic drugs to modulate their stability, solubility, and binding affinity.

-

Bioconjugation: The thiol group of cysteine provides a reactive handle for the site-specific conjugation of drugs, imaging agents, or polyethylene glycol (PEG) to peptide-based therapeutics.

-

Probing Enzyme Mechanisms: Synthetic peptides containing the Cys-Ser motif can be used as substrates or inhibitors to study the mechanism of proteases and other enzymes.

-

Redox-sensitive Probes: The redox-active nature of the cysteine in a Cys-Ser context can be exploited in the design of probes to monitor cellular redox status.

Conclusion

The Cys-Ser dipeptide, while structurally simple, possesses a rich chemical functionality that contributes to the diverse roles of proteins in biological systems. Its significance extends from providing structural stability and participating in enzymatic reactions to being a key site for regulatory post-translational modifications. A thorough understanding of the structure, function, and chemistry of the Cys-Ser motif is therefore crucial for researchers in the fields of biochemistry, molecular biology, and drug discovery. The experimental protocols provided herein offer a starting point for the synthesis and analysis of this important dipeptide, facilitating further investigation into its multifaceted roles.

References

In-Depth Technical Guide: Boc-Cys-Ser-OH and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of the dipeptide Boc-Cys-Ser-OH, including its various protected forms. It details a standard experimental protocol for its synthesis and explores the biological significance of the Cysteine-Serine motif, a key functional dyad in numerous proteins.

Quantitative Data: Molecular Weight and Formula

The molecular characteristics of this compound can vary depending on the protecting group utilized for the cysteine thiol moiety. The following table summarizes the molecular weight and chemical formula for the unprotected dipeptide and several of its commonly used protected analogues.

| Compound Name | Thiol Protecting Group | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | None (Free Thiol) | C₁₁H₂₀N₂O₆S | 308.35 |

| Boc-Cys(Acm)-Ser-OH | Acetamidomethyl (Acm) | C₁₄H₂₅N₃O₇S | 379.43 |

| Boc-Cys(Bzl)-Ser-OH | Benzyl (Bzl) | C₁₈H₂₆N₂O₆S | 414.48 |

| Boc-Cys(Trt)-Ser-OH | Trityl (Trt) | C₃₀H₃₄N₂O₆S | 566.67 |

Experimental Protocol: Synthesis of a Boc-Protected Dipeptide

The following is a representative protocol for the solid-phase peptide synthesis (SPPS) of a dipeptide with a C-terminal serine and an N-terminal Boc-protected cysteine. This method is a foundational technique in peptide chemistry.

Materials:

-

Fmoc-Ser(tBu)-Wang resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

Boc-Cys(Trt)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Deionized water

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the serine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Boc-Cys(Trt)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activation mixture to the resin.

-

Agitate the reaction vessel on a shaker for 2 hours at room temperature to ensure complete coupling.

-

Wash the resin extensively with DMF and DCM to remove any unreacted reagents.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (90:5:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc and Trityl protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

The purified peptide can be obtained by preparative High-Performance Liquid Chromatography (HPLC).

-

Visualization of Biological Significance

While this compound is a synthetic building block, the Cysteine-Serine motif is of significant biological importance, often found in the active sites of enzymes where these residues act as a catalytic dyad.

Caption: A diagram illustrating the role of a Cysteine-Serine catalytic dyad in peptide hydrolysis.

The Cys-Ser motif is also crucial in the structure and function of metal-binding proteins. In these proteins, the thiol group of cysteine and the hydroxyl group of serine can coordinate with metal ions, playing a vital role in cellular processes like copper homeostasis.[1] The substitution of cysteine with serine (Cys-to-Ser mutation) is a common technique in protein engineering to investigate the functional role of specific cysteine residues without drastically altering the protein's structure.[2]

References

Solubility of Boc-Cys-Ser-OH: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the protected dipeptide Boc-Cys-Ser-OH. Targeted at researchers, scientists, and professionals in drug development, this document outlines theoretical solubility predictions, recommended solvents, and detailed experimental protocols for determining solubility.

Introduction to this compound and Solubility Considerations

N-tert-butoxycarbonyl-L-cysteinyl-L-serine (this compound) is a protected dipeptide utilized in peptide synthesis and related research. The presence of the N-terminal Boc (tert-butoxycarbonyl) protecting group and the polar side chains of cysteine and serine residues significantly influence its solubility. The Boc group introduces a hydrophobic character, while the free carboxylic acid, the thiol group of cysteine, and the hydroxyl group of serine contribute to its polarity and potential for hydrogen bonding.

Understanding the solubility of this compound is critical for its effective use in various applications, including solid-phase peptide synthesis (SPPS), solution-phase couplings, and biological assays. Improper solubilization can lead to inaccurate concentration calculations, poor reaction yields, and unreliable experimental data.[1]

Predicted Solubility Profile of this compound

To predict its solubility, we can analyze its overall charge.[2][3]

-

Acidic Residues: The C-terminal carboxylic acid (-COOH) contributes a negative charge (-1) at neutral pH.

-

Basic Residues: There are no basic residues in the sequence.

-

Overall Charge: The net charge of the peptide at neutral pH is -1, making it an acidic peptide .[4]

Based on this, the following solubility behavior is expected:

| Solvent Category | Solvent Examples | Predicted Solubility Behavior for this compound | Rationale |

| Aqueous Solutions | Deionized Water, Phosphate-Buffered Saline (PBS) | Sparingly soluble to insoluble at neutral pH. | The hydrophobic Boc group can limit solubility in neutral aqueous solutions. |

| Basic Aqueous Solutions | 0.1 M Ammonium Bicarbonate (NH4HCO3), Dilute Ammonium Hydroxide (NH4OH) | Likely soluble. | As an acidic peptide, its solubility should increase in basic solutions due to the deprotonation of the C-terminal carboxylic acid, forming a more soluble salt. Caution: Alkaline pH can promote disulfide bond formation in cysteine-containing peptides.[2] |

| Acidic Aqueous Solutions | Dilute Acetic Acid (e.g., 10-30%), Dilute Formic Acid | May have limited solubility. | While sometimes effective for basic peptides, acidic conditions are less likely to improve the solubility of an acidic peptide.[1] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely soluble. | These are strong organic solvents capable of disrupting intermolecular hydrogen bonds and solvating both polar and non-polar regions of the peptide.[1][2] |

| Polar Protic Solvents | Methanol, Ethanol | Moderately soluble. | The hydroxyl groups of these solvents can interact with the polar groups of the peptide. |

| Non-Polar Solvents | Dichloromethane (DCM), Chloroform | Likely insoluble. | The overall polarity of the dipeptide, due to the serine and cysteine residues and the free carboxylic acid, will limit its solubility in non-polar solvents. |

Experimental Protocol for Determining Solubility

The following is a systematic approach to experimentally determine the solubility of this compound. It is crucial to start with a small amount of the peptide to avoid wasting the entire sample in an inappropriate solvent.[1][2][3]

Materials and Equipment

-

This compound (lyophilized powder)

-

Selection of solvents (see table above)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (bath or probe)

-

pH meter

-

Analytical balance

-

Pipettes

Step-by-Step Procedure

-

Initial Assessment in Water:

-

Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small volume of deionized water (e.g., 100 µL) to achieve a high target concentration (e.g., 10 mg/mL).

-

Vortex the sample for 30 seconds.

-

If the peptide is not fully dissolved, sonicate the sample for 5-10 minutes.[3] Be cautious to avoid excessive heating.

-

Visually inspect the solution for any undissolved particles. If it is clear, the peptide is soluble at that concentration.

-

-

Testing in Basic Aqueous Solution (for acidic peptides):

-

If the peptide is insoluble in water, use a fresh 1 mg sample.

-

Add a small amount of a dilute basic solution, such as 0.1 M ammonium bicarbonate.[4]

-

Vortex and sonicate as described above.

-

Once dissolved, the pH can be carefully adjusted if necessary for the intended application.

-

-

Testing in Organic Solvents:

-

If aqueous solutions are unsuccessful, test solubility in organic solvents, starting with DMSO or DMF.[1][2]

-

Use a fresh 1 mg sample of the peptide.

-

Add a small volume of the organic solvent (e.g., 50-100 µL).[1]

-

Vortex and sonicate.

-

If the peptide dissolves, this stock solution can often be diluted with aqueous buffers for experimental use. It is important to add the organic stock solution dropwise to the aqueous buffer while vortexing to prevent precipitation.

-

-

Final Considerations:

-

Always start with a small aliquot of the peptide for solubility testing.[2]

-

For biological applications, consider the compatibility of the chosen solvent with the cells or assay system.[2]

-

Once a suitable solvent is found, the peptide solution should be stored appropriately, often at -20°C or -80°C, to prevent degradation. For cysteine-containing peptides, storage in an oxygen-free atmosphere is recommended to prevent oxidation.[1]

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow for determining the solubility of a peptide like this compound.

Caption: Decision workflow for solvent selection for this compound.

Caption: General experimental steps for assessing peptide solubility.

References

Potential Applications of Boc-Cys-Ser-OH in Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-terminally protected dipeptide, Boc-Cys-Ser-OH, represents a versatile building block and functional probe for a multitude of applications in modern biochemistry and drug discovery. While direct literature on this specific dipeptide is sparse, its constituent amino acids, cysteine and serine, endowed with a reactive thiol and a nucleophilic hydroxyl group respectively, offer a unique chemical functionality. The tert-butyloxycarbonyl (Boc) protecting group at the N-terminus allows for regioselective chemical modifications and peptide synthesis, while the free C-terminal carboxylic acid provides a handle for further conjugation or solid-phase peptide synthesis. This technical guide explores the potential applications of this compound, including its use in peptide synthesis, as a potential enzyme inhibitor, and as a tool in the study of cellular signaling pathways. Detailed experimental protocols for its synthesis and a hypothetical screening assay are provided, alongside quantitative data for related peptide inhibitors.

Core Concepts and Potential Applications

This compound integrates the key functionalities of its constituent amino acids, making it a molecule of significant interest for various biochemical applications.

-

Peptide Synthesis: The most direct application of this compound is as a dipeptide building block in solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the N-terminus, allowing for the sequential addition of other amino acids to the C-terminus.[1] The presence of the Cys-Ser motif is significant in many bioactive peptides and proteins.

-

Enzyme Inhibition: The thiol group of cysteine is a potent nucleophile and can interact with the active sites of various enzymes, particularly cysteine and serine proteases.[2][3] The adjacent serine residue can contribute to binding affinity and specificity through hydrogen bonding interactions. Thus, this compound could serve as a scaffold for the development of novel enzyme inhibitors.

-

Redox Modulation and Signaling: Cysteine residues are central to cellular redox signaling through the formation and cleavage of disulfide bonds. This compound, with its free thiol, could be employed as a tool to probe or modulate redox-sensitive signaling pathways.

-

Bioconjugation: The free thiol group of the cysteine residue provides a reactive handle for conjugation to other molecules, such as fluorescent probes, affinity tags, or drug molecules, enabling the development of targeted therapeutics or diagnostic agents.

Quantitative Data: Inhibition of Serine Proteases by Cysteine-Containing Peptides

While specific inhibitory data for this compound is not available, the following table summarizes the inhibition constants (Ki) and IC50 values for other cysteine-containing peptides against serine proteases, providing a reference for the potential potency of similar small molecules.

| Peptide/Inhibitor | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |

| PMP-C (insect peptide) | α-Chymotrypsin | 0.2 | - | [2] |

| PMP-C (insect peptide) | Leukocyte Elastase | 120 | - | [2] |

| PMP-D2 variant | α-Chymotrypsin | Potent Inhibition | - | [2] |

| HI variant | Leukocyte Elastase | 3 | - | [2] |

| Cbz-Pro-Phe-CHO | Chymotrypsin | ~800 | - | [4] |

| Cbz-Phe-Ala-CHO | Cathepsin B | ~80 | - | [4] |

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound using a Wang resin, suitable for obtaining a C-terminal carboxylic acid.

Materials:

-

Wang resin

-

Boc-Ser(tBu)-OH

-

Boc-Cys(Trt)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Coupling (Serine):

-

Activate Boc-Ser(tBu)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

-

Add the activated amino acid solution to the swollen resin and shake for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Boc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Boc group from serine.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Second Amino Acid Coupling (Cysteine):

-

Activate Boc-Cys(Trt)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/DTT/H₂O (94:1:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups (tBu and Trt).

-

-

Precipitation and Purification:

-

Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity by mass spectrometry and analytical HPLC.

-

Screening for Protease Inhibition

This protocol describes a general method for screening this compound for inhibitory activity against a model serine protease, such as trypsin, using a chromogenic substrate.

Materials:

-

Trypsin (or other target protease)

-

This compound stock solution (in DMSO or appropriate buffer)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or other suitable chromogenic substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add varying concentrations of this compound to the wells.

-

Add a fixed concentration of trypsin to each well.

-

Include control wells with enzyme but no inhibitor, and wells with buffer only (blank).

-

Incubate the plate at 37°C for 15 minutes.

-

-

Substrate Addition and Kinetic Reading:

-

Add the chromogenic substrate (L-BAPNA) to all wells to initiate the reaction.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

Visualizations: Workflows and Pathways

Caption: Solid-phase synthesis workflow for this compound.

Caption: Hypothetical role of this compound in a redox-sensitive kinase pathway.

Caption: Experimental workflow for protease inhibition screening.

Conclusion

This compound, while not extensively characterized as a standalone dipeptide, holds considerable potential as a versatile tool in biochemical research and drug development. Its unique combination of a protected N-terminus, a free C-terminus, and the functional side chains of cysteine and serine makes it an attractive building block for peptide synthesis and a promising scaffold for the design of enzyme inhibitors and probes for studying cellular signaling. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore and harness the potential of this compound in their own investigations. Further studies are warranted to fully elucidate the biochemical properties and applications of this intriguing dipeptide.

References

- 1. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serine protease inhibition by insect peptides containing a cysteine knot and a triple-stranded beta-sheet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [digital.library.adelaide.edu.au]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-Cys-Ser-OH as a Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide building block Boc-Cys-Ser-OH and its protected derivatives, with a focus on its application in peptide synthesis. This document delves into the chemical properties, synthesis strategies, potential side reactions, and analytical characterization pertinent to the incorporation of the Cys-Ser motif into peptide chains.

Introduction: The Significance of the Cys-Ser Motif

The cysteine-serine (Cys-Ser) motif is a recurring structural and functional element in a variety of biologically active peptides and proteins. The unique chemical properties of the cysteine thiol and the serine hydroxyl group contribute to a range of biological functions, from enzymatic catalysis to the formation of complex post-translational modifications.

Key Roles of the Cys-Ser Motif:

-

Enzymatic Activity: In the active sites of certain enzymes, such as some serine proteases and creatine kinases, the serine hydroxyl group can influence the nucleophilicity of the cysteine thiol through hydrogen bonding, thereby modulating catalytic activity.

-

Post-Translational Modifications: The Cys-Ser sequence is a precursor to the formation of lanthionine bridges, a characteristic feature of lantibiotics, a class of antimicrobial peptides. This modification involves the dehydration of the serine residue to dehydroalanine, followed by the conjugate addition of the cysteine thiol.

-

Structural Scaffolds: The strategic placement of cysteine and serine residues can influence the secondary and tertiary structure of peptides, impacting their stability and receptor-binding properties.

The chemical synthesis of peptides containing the Cys-Ser motif requires a careful selection of protecting groups and coupling strategies to avoid side reactions and ensure the desired stereochemistry. The use of pre-formed dipeptide building blocks, such as this compound, can streamline the synthesis process and overcome challenges associated with the stepwise addition of these two amino acids.

Chemical Properties and Protecting Group Strategies

The synthesis of peptides containing cysteine and serine necessitates the protection of their reactive side chains to prevent unwanted reactions during peptide bond formation. The choice of protecting groups is critical and depends on the overall synthetic strategy, particularly the method of final deprotection.

Common Protecting Groups for Cysteine and Serine in Boc-Based Synthesis:

| Amino Acid | Side Chain Functional Group | Common Protecting Groups (Boc Strategy) | Cleavage Conditions |

| Cysteine | Thiol (-SH) | Trityl (Trt) | Mild acid (e.g., TFA) |

| Acetamidomethyl (Acm) | Mercury(II) acetate or Iodine | ||

| Benzyl (Bzl) | Strong acid (e.g., HF) | ||

| Serine | Hydroxyl (-OH) | Benzyl (Bzl) | Strong acid (e.g., HF), Hydrogenolysis |

| tert-Butyl (tBu) | Strong acid (e.g., TFA) |

For the synthesis of a fully protected this compound dipeptide, a common strategy involves the use of acid-labile protecting groups that can be removed simultaneously with the cleavage of the peptide from the resin in solid-phase peptide synthesis (SPPS), or in a final deprotection step in solution-phase synthesis. A typical combination is Boc-Cys(Trt)-Ser(Bzl)-OH . The Trityl group on the cysteine is readily cleaved by trifluoroacetic acid (TFA), while the Benzyl group on serine requires a stronger acid like hydrofluoric acid (HF) or catalytic hydrogenolysis for removal.[1]

Synthesis of this compound Derivatives

The synthesis of this compound can be approached through either solution-phase or solid-phase methods. While a specific, detailed protocol for the direct synthesis of this compound is not extensively reported as a standalone procedure in the literature, a representative solution-phase synthesis of a protected derivative can be outlined based on established peptide coupling techniques.

Representative Solution-Phase Synthesis of Boc-Cys(Trt)-Ser(Bzl)-OMe

This protocol describes the coupling of Boc-Cys(Trt)-OH with the methyl ester of O-benzyl-serine. The resulting dipeptide ester can then be saponified to yield the free carboxylic acid.

Experimental Protocol:

-

Activation of Boc-Cys(Trt)-OH:

-

Dissolve Boc-Cys(Trt)-OH (1.0 eq) and a coupling agent such as HOBt (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a carbodiimide coupling agent, such as DCC or DIC (1.1 eq), to the solution and stir for 30-60 minutes at 0 °C.

-

-

Coupling Reaction:

-

In a separate flask, dissolve H-Ser(Bzl)-OMe·HCl (1.0 eq) in anhydrous DCM or DMF.

-

Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt.

-

Add the pre-activated Boc-Cys(Trt)-OH solution to the serine methyl ester solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the urea byproduct (if DCC or DIC was used).

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Boc-Cys(Trt)-Ser(Bzl)-OMe.

-

-

Saponification to Boc-Cys(Trt)-Ser(Bzl)-OH:

-

Dissolve the purified dipeptide ester in a mixture of THF and water.

-

Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

-

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The protected dipeptide, Boc-Cys(Trt)-Ser(Bzl)-OH, can be used as a building block in Boc-SPPS. This approach can be advantageous in reducing the number of coupling and deprotection cycles and potentially minimizing side reactions associated with the individual amino acids.

Boc-SPPS workflow incorporating a dipeptide.

Potential Side Reactions

The synthesis of peptides containing cysteine and serine is prone to several side reactions that can impact the yield and purity of the final product.

Racemization of Cysteine

Cysteine is one of the most susceptible amino acids to racemization during peptide coupling, particularly when using strong activating agents and bases.[2] The abstraction of the α-proton is facilitated by the electron-withdrawing nature of the protected thiol group.

Quantitative Analysis of Cysteine Racemization:

Studies on model peptides have quantified the extent of racemization under various coupling conditions. For example, the synthesis of H-Gly-Cys-Phe-NH₂ has been used to compare the performance of different coupling reagents.

| Coupling Reagent | Base | Pre-activation Time | % D-Cys (Racemization) |

| HBTU/HOBt | DIEA | 5 min | 5-33% |

| HBTU/HOBt | DIEA | 0 min | ~1-5% |

| DIPCDI/HOBt | - | 5 min | <1% |

| BOP/HOBt | TMP | 0 min | <1% |

| Data adapted from studies on model peptides and may vary depending on the specific sequence and conditions. |

To minimize racemization, it is recommended to:

-

Use milder coupling agents such as DIPCDI/HOBt.

-

Avoid pre-activation of the cysteine residue.

-

Use a weaker base like 2,4,6-collidine (TMP) instead of DIEA.[3]

Aspartimide Formation

In sequences containing an Asp-Ser or Asp-Cys motif, the side chain of aspartic acid can undergo intramolecular cyclization to form a five-membered aspartimide ring. This can subsequently reopen to form a mixture of α- and β-linked peptides. This side reaction is more prevalent in Fmoc-based synthesis but can also occur under acidic or basic conditions in Boc chemistry.[2]

β-Elimination of Cysteine

Under basic conditions, the protected thiol group of cysteine can be eliminated to form a dehydroalanine intermediate. This is particularly problematic for C-terminal cysteine residues in Fmoc-SPPS, where repeated exposure to piperidine can lead to this side reaction.[2]

Lanthionine Formation: A Cys-Ser Post-Translational Modification

Lanthionine is a non-proteinogenic amino acid formed from a cysteine and a dehydrated serine residue. It is a key structural component of lantibiotics. The biosynthesis of lanthionine provides an interesting example of the reactivity of the Cys-Ser motif.

Biosynthesis of a lanthionine bridge.

The chemical synthesis of lanthionine can also be achieved, for instance, by the ring-opening of a serine-derived β-lactone with a protected cysteine derivative. This reaction has been reported to proceed with high yield (e.g., 91% for a Boc-protected α-methyl-d-cysteine derivative).[4]

Deprotection and Cleavage

The final step in peptide synthesis is the removal of all protecting groups and, in the case of SPPS, cleavage from the solid support.

Representative Deprotection Protocol for Boc-Cys(Trt)-Ser(Bzl)-Peptide:

A two-step "low-high" HF cleavage procedure is often employed for peptides containing sensitive residues like cysteine and tryptophan.

-

"Low" HF Cleavage:

-

The peptide-resin is treated with a mixture of HF/dimethyl sulfide (DMS)/p-cresol (25:65:10 v/v) at 0 °C for 2 hours. This step removes the Boc group and other acid-labile protecting groups like Trt, while the more stable groups like Bzl remain.

-

-

"High" HF Cleavage:

-

The DMS is removed by evaporation, and the resin is then treated with a mixture of HF/p-cresol (90:10 v/v) at 0 °C for 1 hour. This stronger acid cocktail cleaves the remaining protecting groups (like Bzl) and the peptide from the resin.

-

Scavengers: The use of scavengers like p-cresol, thioanisole, or ethanedithiol is crucial during cleavage to trap the reactive carbocations generated from the cleavage of protecting groups, thus preventing the modification of sensitive amino acid side chains.

Purification and Characterization

The crude peptide obtained after cleavage and deprotection is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

General HPLC Purification Protocol:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA, is typically employed.

-

Detection: The peptide elution is monitored by UV absorbance at 214 nm and 280 nm.

Fractions are collected and analyzed for purity by analytical HPLC and for identity by mass spectrometry.

Characterization Techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the dipeptide building block and to analyze the conformation of the final peptide.

-

Amino Acid Analysis: This technique can be used to verify the amino acid composition of the purified peptide.

Conclusion

The this compound dipeptide and its protected derivatives are valuable building blocks for the synthesis of peptides containing the biologically significant Cys-Ser motif. A thorough understanding of the appropriate protecting group strategies, potential side reactions such as racemization, and optimized coupling and deprotection conditions is essential for the successful synthesis of these peptides. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this important dipeptide in their synthetic endeavors.

References

The Biological Significance and Therapeutic Potential of Peptides Containing the Cys-Ser Motif: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cys-Ser (cysteine-serine) dipeptide motif is a critical structural and functional component in a vast array of biologically active peptides and proteins. The unique chemical properties of the cysteine thiol and the serine hydroxyl group confer a diverse range of activities, from catalytic and redox-sensing functions to crucial roles in protein-protein interactions and signaling cascades. This technical guide provides a comprehensive overview of the biological activity of peptides containing the Cys-Ser motif, with a focus on their therapeutic potential. We delve into the synthesis and characterization of these peptides, present detailed experimental protocols for assessing their biological function, and explore their involvement in key signaling pathways. Quantitative data on the activity of representative Cys-Ser containing peptides are summarized for comparative analysis. This document serves as an in-depth resource for researchers, scientists, and professionals involved in peptide-based drug discovery and development.

Introduction

Peptides, short chains of amino acids, have emerged as a promising class of therapeutics due to their high specificity, potency, and relatively low toxicity. Within the vast chemical space of peptides, specific motifs often dictate their biological function. The Cys-Ser motif is of particular interest due to the combined functionalities of its constituent amino acids. Cysteine, with its reactive thiol group, is a key player in forming disulfide bonds that stabilize peptide structure, participating in redox signaling, and chelating metal ions.[1][2] Serine, with its hydroxyl group, can engage in hydrogen bonding and is a common site for post-translational modifications such as phosphorylation, which can dramatically alter a peptide's activity.[3] The juxtaposition of these two residues can lead to unique structural and functional properties, making Cys-Ser containing peptides attractive candidates for therapeutic development in areas ranging from oncology to infectious diseases.

Biological Roles of the Cys-Ser Motif

The Cys-Ser motif contributes to a wide spectrum of biological activities, primarily through the distinct chemical attributes of its amino acid side chains.

-

Structural Stability and Conformational Dynamics: The thiol group of cysteine can form disulfide bridges with other cysteine residues, creating cyclic peptides or stabilizing tertiary structures.[4] This conformational constraint is often crucial for high-affinity receptor binding and increased resistance to proteolytic degradation.[5] The serine residue, through hydrogen bonding, can further influence the local peptide backbone conformation, impacting its overall shape and interaction with biological targets.[6]

-

Redox Regulation and Catalysis: Cysteine residues are central to cellular redox homeostasis, acting as sensors and transducers of oxidative stress signals.[1][2] The thiol group can undergo reversible oxidation to sulfenic, sulfinic, and sulfonic acids, or form mixed disulfides with glutathione, thereby modulating protein function. In enzyme active sites, the Cys-Ser dyad can participate in catalysis, with the cysteine thiol acting as a nucleophile and the serine hydroxyl group contributing to substrate binding or proton transfer. A common experimental strategy to probe the role of a catalytic cysteine is to mutate it to serine and observe the effect on enzyme activity.[7]

-

Metal Ion Binding: Cysteine-rich motifs are frequently involved in the coordination of metal ions, such as zinc and copper, which are essential for the structural integrity and function of many proteins, including transcription factors and metalloenzymes. While serine is less commonly a direct ligand for metal ions in proteins, its proximity in a Cys-Ser motif can influence the coordination geometry and stability of the metal-binding site.[8]

-

Signaling Pathway Modulation: Peptides containing the Cys-Ser motif are implicated in the modulation of various signaling pathways. For instance, the transforming growth factor-beta (TGF-β) signaling pathway involves receptors with cysteine-rich domains, and the proper formation of disulfide bonds is critical for ligand binding and receptor activation.[9][10]

Synthesis and Characterization of Cys-Ser Containing Peptides

The chemical synthesis of peptides containing the Cys-Ser motif requires careful consideration of protecting group strategies to prevent unwanted side reactions, particularly the oxidation of the cysteine thiol and modification of the serine hydroxyl group.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based solid-phase peptide synthesis is the most common method for preparing Cys-Ser containing peptides. A detailed protocol is provided in the Experimental Protocols section. Key considerations include:

-

Cysteine Protection: The thiol group of cysteine is typically protected with a trityl (Trt) group, which is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage from the resin.

-

Serine Protection: The hydroxyl group of serine is usually protected with a tert-butyl (tBu) group, which is also cleaved by TFA.

-

Coupling Reagents: Standard coupling reagents such as HBTU/HATU in the presence of a tertiary amine base like DIEA are used. However, care must be taken to minimize racemization of the cysteine residue.[11]

-

Cleavage and Deprotection: A cleavage cocktail containing TFA and scavengers (e.g., triisopropylsilane and water) is used to cleave the peptide from the resin and remove the side-chain protecting groups.

Characterization

Following synthesis and purification (typically by reverse-phase HPLC), the identity and purity of the peptide are confirmed using:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the peptide.[4][12]

-

Tandem Mass Spectrometry (MS/MS): This technique is used to sequence the peptide and confirm the correct order of amino acids.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to analyze the secondary structure of the peptide in solution, providing insights into its conformation (e.g., alpha-helix, beta-sheet, random coil).[13][14]

Quantitative Data on the Biological Activity of Cys-Ser Containing Peptides

The biological activity of peptides is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) for inhibitors or the dissociation constant (Kd) for receptor-ligand interactions. The following tables summarize available quantitative data for representative peptides containing the Cys-Ser motif.

| Peptide/Protein | Target | Assay Type | IC50 (µM) | Kd (nM) | Reference |

| CP1 | ADO | Enzyme Inhibition | 2.5 | [5] | |

| CP5 | ADO | Enzyme Inhibition | 3.2 | [5] | |

| CP6 | ADO | Enzyme Inhibition | 4.1 | [5] | |

| CP8 | ADO | Enzyme Inhibition | 5.6 | [5] | |

| MFLG | ACE | Enzyme Inhibition | 70 | [15] | |

| [Arg]³-VmCT1-NH2 | Plasmodium gallinaceum | Antiplasmodial | 0.57 | [16] | |

| [Arg]⁷-VmCT1-NH2 | Plasmodium gallinaceum | Antiplasmodial | 0.51 | [16] |

Table 1: Inhibitory Activity (IC50) of Cys-Ser Containing Peptides.

| Peptide/Protein | Target | Assay Type | Kd (nM) | Reference |

| CP6-L8d-Lys-Ser | ADO | Surface Plasmon Resonance | 490 | [5] |

| CP6-L8d-Phe-Ser | ADO | Surface Plasmon Resonance | 79 | [5] |

| CP6-L8d-Gly-Ser | ADO | Surface Plasmon Resonance | 150 | [5] |

| WT-HFt | SARS-CoV-2 RBD | Biolayer Interferometry | 10.81 | [17] |

| HA1-HFt | SARS-CoV-2 RBD | Biolayer Interferometry | 8.32 | [17] |

Table 2: Binding Affinity (Kd) of Cys-Ser Containing Peptides.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of peptides containing the Cys-Ser motif.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a linear peptide containing a Cys-Ser motif.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including Fmoc-Cys(Trt)-OH and Fmoc-Ser(tBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) or HBTU/HATU and DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of a Cys-Ser containing peptide on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

Peptide stock solution (dissolved in a suitable solvent like DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Peptide Treatment:

-

Prepare serial dilutions of the peptide in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (medium with the same concentration of the peptide solvent).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Receptor-Ligand Binding Assay (ELISA-based)

Objective: To determine the binding affinity of a Cys-Ser containing peptide to its receptor.[11]

Materials:

-

Recombinant receptor protein

-

His-tagged peptide ligand

-

96-well ELISA plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-His tag)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Receptor Coating: Coat the wells of a 96-well plate with the recombinant receptor (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing and Blocking:

-

Wash the wells three times with wash buffer.

-

Block the wells with blocking buffer for 1-2 hours at room temperature.

-

-

Ligand Binding:

-

Wash the wells three times.

-

Add serial dilutions of the His-tagged peptide ligand to the wells and incubate for 2 hours at room temperature.

-

-

Antibody Incubation:

-

Wash the wells three times.

-

Add the primary anti-His tag antibody and incubate for 1 hour.

-

Wash the wells three times.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour.

-

-

Detection:

-

Wash the wells five times.

-

Add TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Plot the absorbance versus the ligand concentration and determine the Kd value by non-linear regression analysis.

Signaling Pathways Involving Cys-Ser Containing Peptides and Motifs

The Cys-Ser motif is found in proteins that are key components of major signaling pathways. The unique properties of these residues are often critical for the proper transduction of extracellular signals into cellular responses.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[9][10] The TGF-β receptors are serine/threonine kinases with cysteine-rich extracellular domains. The binding of TGF-β ligands to these receptors is critically dependent on the correct disulfide bonding within these domains.[18]

Caption: TGF-β signaling pathway initiation.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Wnt proteins are cysteine-rich glycoproteins that bind to Frizzled receptors, which also possess a cysteine-rich domain.[6][8] The palmitoleoylation of a conserved cysteine residue on Wnt proteins is essential for their secretion and receptor binding.[6]

Caption: Canonical Wnt signaling pathway.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions. Notch receptors are single-pass transmembrane proteins with multiple epidermal growth factor (EGF)-like repeats in their extracellular domain, each containing conserved cysteine residues that form disulfide bonds crucial for the receptor's structure and ligand binding.[16][19]

References

- 1. Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cysteine proteases by peptides containing aziridine-2,3-dicarboxylic acid building blocks. | Semantic Scholar [semanticscholar.org]

- 3. The Wnt Pathway: From Signaling Mechanisms to Synthetic Modulators – MDR Research [mdrresearch.nl]

- 4. youtube.com [youtube.com]

- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 7. A Chemiluminescence Based Receptor-ligand Binding Assay Using Peptide Ligands with an Acridinium Ester Label [en.bio-protocol.org]

- 8. Wnt signaling pathway | Abcam [abcam.com]

- 9. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 11. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. wnt.stanford.edu [wnt.stanford.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 17. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Specific Sequence Motif of 8-Cys Repeats of TGF-β Binding Proteins, LTBPs, Creates a Hydrophobic Interaction Surface for Binding of Small Latent TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Notch signaling pathway - Wikipedia [en.wikipedia.org]

Role of Cysteine and Serine in peptide structure and function

An In-Depth Technical Guide on the Role of Cysteine and Serine in Peptide Structure and Function

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the distinct and complementary roles of cysteine and serine residues in determining the structure and modulating the function of peptides. It delves into the fundamental biochemistry of their side chains, their impact on peptide conformation and stability, and their critical involvement in biological activity and signaling. This document is intended to serve as a detailed resource for professionals engaged in peptide research, drug discovery, and development.

The Pivotal Role of Cysteine

Cysteine (Cys, C) is a unique proteinogenic amino acid distinguished by its thiol (-SH) side chain.[][2] This functional group endows cysteine with a rich chemistry that is central to many aspects of peptide and protein science.[3]

Structural Contributions of Cysteine

The primary structural role of cysteine is the formation of disulfide bonds, a post-translational modification critical for the three-dimensional structure of many peptides and proteins.[]

-

Disulfide Bond Formation: The oxidation of the thiol groups of two spatially proximal cysteine residues forms a covalent disulfide bond (-S-S-), creating a cystine residue.[4] This process is a two-electron oxidation that can occur intramolecularly or between two separate peptide chains (interchain), as seen in insulin.[2][5] These bonds act as molecular staples, significantly reducing the conformational entropy of the unfolded peptide chain and stabilizing the native fold.[5] This stabilization is particularly crucial for extracellular peptides and proteins, including hormones, growth factors, and toxins, which must maintain their structure in an oxidizing environment.[5][6]

-

Metal Ion Coordination: The soft, polarizable nature of the sulfur atom in the thiol group makes it an excellent ligand for binding metal ions. Cysteine residues are frequently found in the active sites of metalloproteins, where they coordinate with metals like zinc (in zinc fingers), copper, and iron (in iron-sulfur clusters), playing both structural and catalytic roles.[2][3]

Functional Roles of Cysteine

Beyond its structural importance, the cysteine thiol group is a highly reactive nucleophile involved in numerous biological functions.

-

Catalysis: Cysteine proteases utilize a catalytic triad (or dyad) where a deprotonated cysteine thiolate acts as the nucleophile to hydrolyze peptide bonds.[7][8] The mechanism is similar to that of serine proteases but is distinguished by the formation of a stable ion-pair intermediate.[9][10]

-

Redox Regulation: The reversible oxidation and reduction of cysteine's thiol group to a disulfide bond serves as a molecular switch.[11] This redox activity is central to the function of enzymes like thioredoxin, which acts as a cellular redox sensor.[5]

-

Post-Translational Modifications (PTMs): The nucleophilic thiol group can undergo various PTMs besides disulfide bond formation, including S-nitrosylation, S-glutathionylation, and prenylation, which modulate protein function, localization, and interaction.[2]

The Versatile Role of Serine

Serine (Ser, S), with its hydroxyl (-OH) side chain, is a polar amino acid that contributes to peptide structure and function primarily through hydrogen bonding and as a key site for post-translational modifications.[12][13]

Structural Contributions of Serine

-

Hydrogen Bonding: The hydroxyl group of serine can act as both a hydrogen bond donor and acceptor. This allows it to form extensive hydrogen-bonding networks with water, other polar amino acid side chains, and the peptide backbone, contributing to the stability of secondary structures like alpha-helices and beta-sheets.

-

Hydrophilicity: As a polar amino acid, serine is typically found on the surface of proteins, where it interacts with the aqueous environment, enhancing solubility.[12]

Functional Roles of Serine

Serine's hydroxyl group is a key functional site, particularly in enzyme catalysis and cellular signaling.

-

Catalysis: Serine proteases are a major class of enzymes that use a serine residue as the primary nucleophile in a catalytic triad, which also includes histidine and aspartate.[7] The triad works as a charge-relay system to activate the serine hydroxyl group, enabling it to attack the substrate's peptide bond.[14]

-

Phosphorylation: Reversible phosphorylation of serine residues is one of the most important and widespread PTMs in eukaryotes, regulating a vast array of cellular processes.[15][16] Protein kinases catalyze the transfer of a phosphate group from ATP to the serine hydroxyl group, introducing a bulky, dianionic moiety.[16] This modification can induce significant conformational changes, altering a protein's activity, stability, subcellular localization, and its interactions with other proteins.[17][18] It is estimated that over 85% of protein phosphorylation occurs on serine residues.[19]

Comparative Analysis and Data Summary

The fundamental difference between cysteine and serine lies in their side-chain nucleophiles: a thiol (-SH) for cysteine and a hydroxyl (-OH) for serine. This dictates their distinct chemical properties and biological roles.

// Nodes Cys [label="Cysteine (Cys)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ser [label="Serine (Ser)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiol [label="Side Chain: Thiol (-SH)\npKa ~8.3", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxyl [label="Side Chain: Hydroxyl (-OH)\npKa ~16", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Primary Structural Role", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Function [label="Primary Functional Role", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disulfide [label="Disulfide Bonds (-S-S-)\n(Covalent Cross-linking)", fillcolor="#F1F3F4", fontcolor="#202124"]; HBond [label="Hydrogen Bonding\n(Polar Interactions)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalysis_Cys [label="Catalysis\n(Thiol Proteases)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalysis_Ser [label="Catalysis\n(Serine Proteases)", fillcolor="#F1F3F4", fontcolor="#202124"]; Redox [label="Redox Switching", fillcolor="#F1F3F4", fontcolor="#202124"]; Phospho [label="Phosphorylation\n(Signaling)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cys -> Thiol [label="has"]; Ser -> Hydroxyl [label="has"]; Thiol -> Structure [color="#5F6368"]; Thiol -> Function [color="#5F6368"]; Hydroxyl -> Structure [color="#5F6368"]; Hydroxyl -> Function [color="#5F6368"]; Structure -> Disulfide [label="via"]; Structure -> HBond [label="via"]; Function -> Catalysis_Cys [label="in"]; Function -> Redox [label="in"]; Function -> Catalysis_Ser [label="in"]; Function -> Phospho [label="in"]; } }

Quantitative Data Summary

The following tables summarize key quantitative data for cysteine and serine.

Table 1: Physicochemical Properties

| Property | Cysteine | Serine | Significance in Peptides |

| Side Chain | Thiol (-CH₂SH) | Hydroxyl (-CH₂OH) | Defines reactivity and function. |

| pKa of Side Chain | ~8.3 | ~16 | Cysteine's lower pKa allows it to exist as a reactive thiolate anion at physiological pH. |

| Molecular Weight (Da) | 121.16 | 105.09 | Minor difference in mass. |

| Hydropathy Index | 2.5 (Hydrophilic) | -0.8 (Polar) | Both are polar, but Cysteine's thiol is less polar than Serine's hydroxyl.[2] |

Table 2: Key Functional Roles and Modifications

| Function / Modification | Cysteine | Serine | Biological Impact |

| Primary Covalent Bond | Disulfide Bond | Peptide Bond | Disulfide bonds provide crucial structural cross-links. |

| Primary PTM | Oxidation (Disulfide) | Phosphorylation | Redox regulation vs. cell signaling and functional switching.[11][16] |